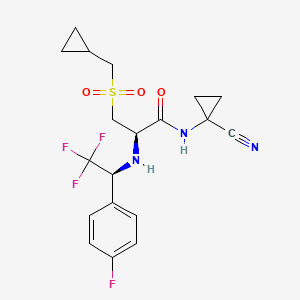
Trifluoroethylamine inhibitor, 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroethylamine inhibitor, 12, is a compound known for its potent inhibitory effects on specific enzymes, particularly cathepsin K. This compound is characterized by the presence of a trifluoroethylamine group, which enhances its metabolic stability and potency compared to other similar inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroethylamine inhibitor, 12, typically involves the condensation reaction of trifluoroacetaldehyde with ammonia water, followed by a reduction reaction to yield trifluoroethylamine . Another method includes the amination of CHF2CH2X with ammonia gas in the presence of a solvent and a catalyst .
Industrial Production Methods: Industrial production methods for trifluoroethylamine involve the use of trifluoroacetaldehyde and ammonia water, followed by reduction. This method is favored for its simplicity, low cost, and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoroethylamine inhibitor, 12, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The trifluoroethylamine group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon are often employed.
Major Products: The major products formed from these reactions include various trifluoroethylamine derivatives, which are used in different applications .
Aplicaciones Científicas De Investigación
Trifluoroethylamine inhibitor, 12, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Its potent inhibitory effects are being explored for the treatment of diseases such as osteoporosis.
Mecanismo De Acción
The mechanism of action of trifluoroethylamine inhibitor, 12, involves its interaction with specific enzymes. The trifluoroethylamine group allows the compound to form stable hydrogen bonds with the enzyme’s active site, inhibiting its activity. This interaction is particularly effective in inhibiting cathepsin K, an enzyme involved in bone resorption .
Comparación Con Compuestos Similares
Odanacatib: A drug used for the treatment of osteoporosis, which also inhibits cathepsin K.
Trifluoromethyl derivatives: These compounds share similar inhibitory properties and are used in various applications.
Uniqueness: Trifluoroethylamine inhibitor, 12, is unique due to its enhanced metabolic stability and potency compared to other inhibitors. The presence of the trifluoroethylamine group allows for stronger and more stable interactions with enzyme active sites, making it a more effective inhibitor .
Propiedades
Fórmula molecular |
C19H21F4N3O3S |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanamide |
InChI |
InChI=1S/C19H21F4N3O3S/c20-14-5-3-13(4-6-14)16(19(21,22)23)25-15(10-30(28,29)9-12-1-2-12)17(27)26-18(11-24)7-8-18/h3-6,12,15-16,25H,1-2,7-10H2,(H,26,27)/t15-,16-/m0/s1 |
Clave InChI |
NOTSCKFHTQJLMM-HOTGVXAUSA-N |
SMILES isomérico |
C1CC1CS(=O)(=O)C[C@@H](C(=O)NC2(CC2)C#N)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F |
SMILES canónico |
C1CC1CS(=O)(=O)CC(C(=O)NC2(CC2)C#N)NC(C3=CC=C(C=C3)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


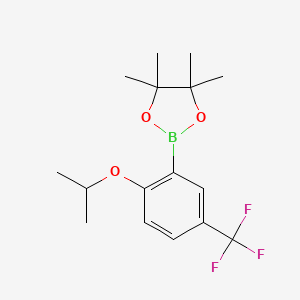
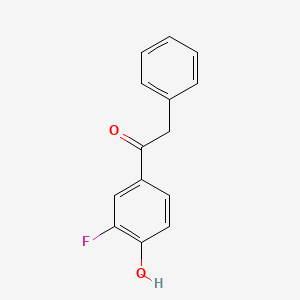
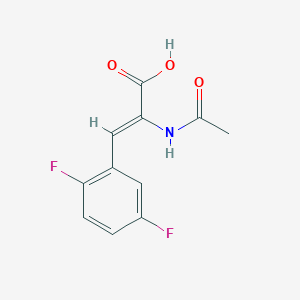
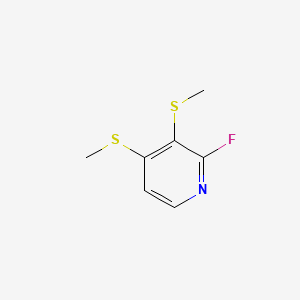
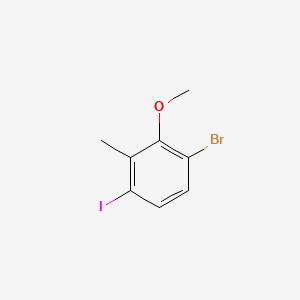
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
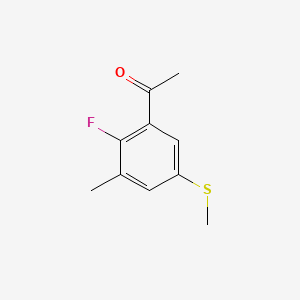
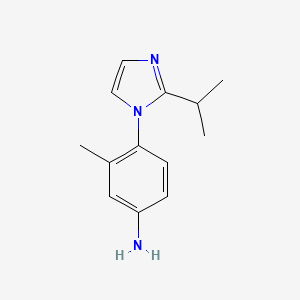
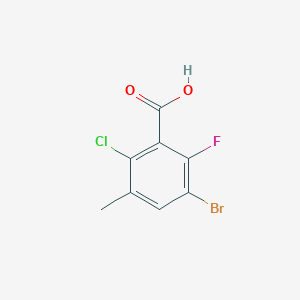
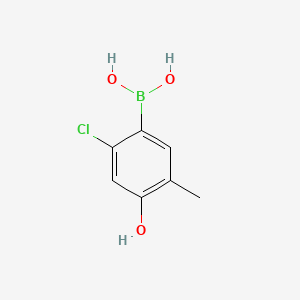
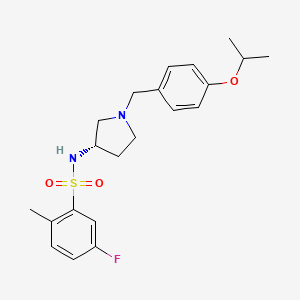
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)


